(2r,3s)-3-Phenylisoserine ethyl ester CAS number 143615-00-3
(2r,3s)-3-Phenylisoserine ethyl ester CAS number 143615-00-3
Executive Summary
(2R,3S)-3-Phenylisoserine ethyl ester (CAS 143615-00-3) represents the stereochemical anchor for the C-13 side chain of Paclitaxel (Taxol®) and Docetaxel (Taxotere®). The biological efficacy of these mitotic inhibitors is strictly governed by the (2R,3S) configuration of this side chain; the enantiomer or diastereomers possess negligible tubulin-binding affinity. This guide details the scalable synthesis, rigorous quality control, and downstream integration of this ester into high-value active pharmaceutical ingredients (APIs).
Molecular Architecture & Stereochemistry
The pharmacological potency of taxanes relies on the precise spatial arrangement of the C-13 side chain. CAS 143615-00-3 refers specifically to the free amine ethyl ester, serving as the versatile scaffold for N-acylation (Benzoyl for Paclitaxel, t-Boc for Docetaxel).
Chemical Profile[1][2][3][4][5][6][7][8][9][10]
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IUPAC Name: Ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate[1][2][3]
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Molecular Formula: C₁₁H₁₅NO₃[1]
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Molecular Weight: 209.24 g/mol [4]
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Chirality: (2R, 3S) - Crucial for bioactivity
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Physical State: White to off-white crystalline solid
Stereochemical Validation
The (2R,3S) configuration creates a specific "cleft" binding mode within the microtubule pore. The syn stereochemistry (relative configuration) is established early in the synthesis and must be maintained through subsequent protection and coupling steps.
Synthetic Pathways: From Racemate to Chiral Purity
High-purity production relies on resolving the racemic precursor or asymmetric synthesis. Two industry-standard protocols are detailed below: the Lipase-Catalyzed Kinetic Resolution (Green Chemistry approach) and the Classical Chemical Resolution (Scalable Batch approach).
Method A: Lipase-Catalyzed Kinetic Resolution
This method utilizes the enantioselectivity of lipases to hydrolyze the unwanted enantiomer or transesterify the desired one.
Protocol:
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Substrate Preparation: Dissolve racemic trans-3-amino-3-phenyl-2-hydroxypropionate ethyl ester in diisopropyl ether (DIPE).
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Enzyme Addition: Add immobilized Burkholderia cepacia lipase (Lipase PS-IM).
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Acylation: Introduce vinyl acetate (acyl donor). The lipase selectively acetylates the (2R,3S)-amine.
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Separation: Filter the enzyme. The unreacted enantiomer and the acetylated product are separated via acid/base extraction or column chromatography.[5]
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Hydrolysis: The acetyl group is removed under mild acidic conditions to yield the free amine ester.
Method B: Classical Resolution via Tartaric Acid
For multi-kilogram scale-up, salt formation with chiral acids is preferred due to cost-efficiency.
Protocol:
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Salt Formation: Dissolve racemic 3-phenylisoserine ethyl ester in Ethanol (EtOH).
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Resolution Agent: Add (2R,3R)-(+)-Tartaric acid (0.5 eq).
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Crystallization: Heat to reflux, then cool slowly to 0°C. The (2R,3S)-amine tartrate salt crystallizes out due to lower solubility.
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Liberation: Filter the salt and treat with aqueous NaHCO₃/Ethyl Acetate (EtOAc) biphasic mixture.
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Isolation: Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the enantiopure free amine.
Downstream Integration: The Taxane Coupling Workflow
The ethyl ester (CAS 143615-00-3) is rarely coupled directly. It serves as the precursor for the Ojima Lactam or the Protected Acid , which are the active coupling species.
Workflow Visualization
The following diagram illustrates the transformation of the ethyl ester into the active side chain and its coupling to the Baccatin III core.
Figure 1: Strategic integration of CAS 143615-00-3 into Taxane synthesis. The Beta-Lactam route (Red) is currently favored for its superior atom economy and stereocontrol.
Analytical Quality Control (QC)
Ensuring the Enantiomeric Excess (ee) and Diastereomeric Excess (de) is paramount.
Chiral HPLC Method
This validated method separates the (2R,3S) isomer from its enantiomer (2S,3R) and diastereomers (syn/anti).
| Parameter | Specification |
| Column | CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm (Amide/Phenyl absorption) |
| Temperature | 25°C |
| Sample Conc. | 1.0 mg/mL in Mobile Phase |
Acceptance Criteria:
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Chiral Purity (ee): ≥ 99.5%[8]
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LOD (Limit of Detection): 0.05% for unwanted enantiomer
NMR Characterization[7][9]
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¹H NMR (400 MHz, CDCl₃): Diagnostic peaks for the ethyl group (triplet ~1.2 ppm, quartet ~4.1 ppm) and the vicinal coupling of H-2 and H-3 protons (doublets, J ≈ 2-4 Hz for syn isomer, distinct from anti).
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye). Potential allergen.[2]
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic—protect from moisture to prevent hydrolysis.
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PPE: Nitrile gloves, safety goggles, and lab coat required. Handle in a fume hood to avoid inhalation of fine dust.
References
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Aromsyn Co., Ltd. (n.d.). (2R,3S)-3-Phenylisoserine ethyl ester Product Specifications. Retrieved from
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BenchChem. (2025).[9][6] Application Notes and Protocols for the Purity Characterization of N-Benzoyl-(2R,3S)-3-phenylisoserine. Retrieved from
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MedChemExpress. (n.d.).[10] (2R,3S)-3-Phenylisoserine hydrochloride Product Information. Retrieved from
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National Institutes of Health (NIH). (n.d.). Molecular cloning and heterologous expression of the C-13 phenylpropanoid side chain-CoA acyltransferase that functions in Taxol biosynthesis. Retrieved from
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Google Patents. (n.d.). Process for the preparation of (2R,3S)-3-phenylisoserine methyl ester acetate salt (US8106231B2). Retrieved from
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. cy.hsp-pharma.com [cy.hsp-pharma.com]
- 3. scbt.com [scbt.com]
- 4. 143615-00-3 | (2R,3S)-3-Phenylisoserine ethyl ester - Aromsyn Co.,Ltd. [aromsyn.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. US8106231B2 - Process for the preparation of (2R,3S)-3-phenylisoserine methyl ester acetate salt - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
